molecular formula C13H13N7O5S B12737885 Avotaciclib sulfate CAS No. 1983984-04-8

Avotaciclib sulfate

Cat. No.: B12737885
CAS No.: 1983984-04-8
M. Wt: 379.35 g/mol
InChI Key: SOYPPDFOEBVLDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Avotaciclib sulfate involves multiple steps, starting from the basic building blocks of pyridine and pyrimidine derivatives. The key steps include the formation of the pyridin-3-ol core and the subsequent attachment of aminopyrimidinyl groups at specific positions. The reaction conditions typically involve the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The final product is obtained as a sulfate salt to enhance its solubility and stability .

Chemical Reactions Analysis

Types of Reactions

Avotaciclib sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Avotaciclib sulfate has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying cyclin-dependent kinase inhibition.

    Biology: Investigated for its effects on cell cycle regulation and apoptosis.

    Medicine: Under clinical trials for treating pancreatic cancer and potentially other cancers.

    Industry: Utilized in the development of new antineoplastic agents.

Mechanism of Action

Avotaciclib sulfate exerts its effects by inhibiting cyclin-dependent kinase 1. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. The molecular targets include the cyclin-dependent kinase 1-cyclin B complex, which is essential for the transition from the G2 phase to the M phase of the cell cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Avotaciclib sulfate is unique in its specific inhibition of cyclin-dependent kinase 1, whereas other similar compounds like Abemaciclib, Ribociclib, and Palbociclib primarily target cyclin-dependent kinase 4 and 6. This specificity makes this compound a promising candidate for treating cancers that are particularly dependent on cyclin-dependent kinase 1 activity .

Properties

CAS No.

1983984-04-8

Molecular Formula

C13H13N7O5S

Molecular Weight

379.35 g/mol

IUPAC Name

2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;sulfuric acid

InChI

InChI=1S/C13H11N7O.H2O4S/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;1-5(2,3)4/h1-6,21H,(H2,14,16,19)(H2,15,17,20);(H2,1,2,3,4)

InChI Key

SOYPPDFOEBVLDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.OS(=O)(=O)O

Origin of Product

United States

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